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Compound of Interest

Compound Name: 3-Methylbenzoic acid

Cat. No.: B051386 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other

fine chemicals. The following sections present in-depth Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid. Its

structure consists of a benzene ring substituted with a carboxyl group and a methyl group at

positions 1 and 3, respectively.

Chemical Formula: C₈H₈O₂[1][2]

Molecular Weight: 136.15 g/mol [3]

CAS Registry Number: 99-04-7[1][2]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-methylbenzoic acid.

Infrared (IR) Spectroscopy
Table 1: IR Spectral Data for 3-Methylbenzoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1600, 1475 Medium C=C stretch (Aromatic Ring)

1420-1440 Medium O-H bend (Carboxylic Acid)

1210-1320 Strong C-O stretch (Carboxylic Acid)

700-900 Strong
C-H bend (Aromatic, meta-

disubstituted)

Note: The exact peak positions can vary slightly depending on the sample preparation method

and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for 3-Methylbenzoic Acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.5 Singlet 1H -COOH

~7.9 Singlet 1H Ar-H

~7.8 Doublet 1H Ar-H

~7.4 Triplet 1H Ar-H

~7.3 Doublet 1H Ar-H

~2.4 Singlet 3H -CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[4]

Table 3: ¹³C NMR Spectral Data for 3-Methylbenzoic Acid[5]
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Chemical Shift (δ, ppm) Assignment

~172 -COOH

~138 Ar-C (quaternary)

~134 Ar-CH

~130 Ar-CH

~129 Ar-C (quaternary)

~128 Ar-CH

~127 Ar-CH

~21 -CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Mass Spectrometry (MS)
Table 4: Mass Spectral Data for 3-Methylbenzoic Acid

m/z Relative Intensity (%) Assignment

136 High [M]⁺ (Molecular Ion)

119 High [M - OH]⁺

91 Very High (Base Peak) [C₇H₇]⁺ (Tropylium ion)

65 Medium [C₅H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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Infrared (IR) Spectroscopy Protocol
This protocol is suitable for acquiring the IR spectrum of a solid sample like 3-methylbenzoic
acid using the KBr pellet method.

Sample Preparation:

Thoroughly grind 1-2 mg of dry 3-methylbenzoic acid with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The

mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum by subtracting the background and performing any necessary

baseline corrections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol outlines the preparation of a sample for both ¹H and ¹³C NMR analysis.

Sample Preparation:

Accurately weigh 5-10 mg of 3-methylbenzoic acid for ¹H NMR, or 20-50 mg for ¹³C

NMR, and place it in a clean, dry vial.[6]
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the

vial.[6]

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[6]

Transfer to NMR Tube:

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean,

dry 5 mm NMR tube to remove any particulate matter.[7]

The final sample height in the tube should be approximately 4-5 cm.[6]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation

delay) and acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS).[4]

Mass Spectrometry (MS) Protocol
This protocol describes the general procedure for obtaining an electron ionization (EI) mass

spectrum.

Sample Introduction:
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Introduce a small amount of 3-methylbenzoic acid into the mass spectrometer. For a

solid sample, this is typically done using a direct insertion probe.

The sample is heated to vaporize it into the ion source.[8]

Ionization:

In the ion source, the vaporized molecules are bombarded with a high-energy electron

beam (typically 70 eV).[9] This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).[9]

Mass Analysis:

The molecular ion and any fragment ions formed are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions

at each m/z value.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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